molecular formula C12H15NO B12793847 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-ol CAS No. 93033-98-8

2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-ol

Cat. No.: B12793847
CAS No.: 93033-98-8
M. Wt: 189.25 g/mol
InChI Key: WOHOVDCGGWSZAN-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-ol, also known as Julolidine, is a heterocyclic compound with a unique structure that includes a fused ring system. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with formaldehyde and a suitable catalyst to form the desired product . The reaction conditions often include elevated temperatures and the presence of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted quinolizine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and physical properties .

Mechanism of Action

The mechanism by which 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-ol exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

93033-98-8

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ol

InChI

InChI=1S/C12H15NO/c14-11-7-9-3-1-5-13-6-2-4-10(8-11)12(9)13/h7-8,14H,1-6H2

InChI Key

WOHOVDCGGWSZAN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)O

Origin of Product

United States

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